molecular formula C18H36O2 B1605797 2-Ethylhexyl decanoate CAS No. 73947-30-5

2-Ethylhexyl decanoate

Cat. No.: B1605797
CAS No.: 73947-30-5
M. Wt: 284.5 g/mol
InChI Key: XEYIWOWYMLEPSD-UHFFFAOYSA-N
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Description

2-Ethylhexyl decanoate, also known as decanoic acid, 2-ethylhexyl ester, is an organic compound with the molecular formula C18H36O2. It is an ester formed from decanoic acid and 2-ethylhexanol. This compound is commonly used in cosmetics and personal care products due to its emollient properties, which help to soften and moisturize the skin and hair .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylhexyl decanoate is synthesized through an esterification reaction between decanoic acid and 2-ethylhexanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:

Decanoic Acid+2-Ethylhexanol2-Ethylhexyl Decanoate+Water\text{Decanoic Acid} + \text{2-Ethylhexanol} \rightarrow \text{this compound} + \text{Water} Decanoic Acid+2-Ethylhexanol→2-Ethylhexyl Decanoate+Water

Industrial Production Methods: In industrial settings, the esterification process is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to achieve high yields and purity. The process may also involve the use of azeotropic distillation to remove water and drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexyl decanoate primarily undergoes hydrolysis, oxidation, and reduction reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into decanoic acid and 2-ethylhexanol.

    Oxidation: The ester can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of various oxidation products.

    Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the formation of alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

Scientific Research Applications

2-Ethylhexyl decanoate has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 2-ethylhexyl decanoate in its various applications is primarily based on its ability to interact with biological membranes and enhance the permeability of active ingredients. In cosmetics, it helps to improve the texture and feel of products by forming a protective barrier on the skin and hair, reducing water loss, and providing a smooth, non-greasy finish .

Comparison with Similar Compounds

    2-Ethylhexyl Palmitate: Another ester used in cosmetics with similar emollient properties.

    2-Ethylhexyl Stearate: Known for its use in personal care products as a skin conditioning agent.

    Isopropyl Myristate: Commonly used in cosmetics for its ability to enhance the absorption of active ingredients.

Uniqueness: 2-Ethylhexyl decanoate is unique in its balance of molecular weight and chain length, providing an optimal combination of emollient properties and stability. Its relatively low viscosity and excellent spreading properties make it a preferred choice in formulations where a light, non-greasy feel is desired .

Properties

IUPAC Name

2-ethylhexyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-4-7-9-10-11-12-13-15-18(19)20-16-17(6-3)14-8-5-2/h17H,4-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYIWOWYMLEPSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00867776
Record name decanoic acid, 2-ethylhexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00867776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73947-30-5
Record name 2-Ethylhexyl caprate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73947-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylhexyl caprate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073947305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name decanoic acid, 2-ethylhexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00867776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylhexyl decanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.568
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-ETHYLHEXYL CAPRATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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